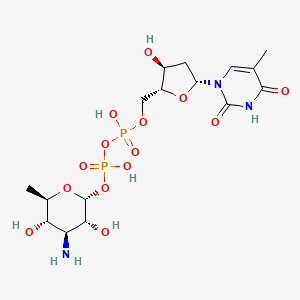
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3-azaniumyl-3,6-dideoxy-alpha-D-glucose(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Structural Analysis
- Enzymatic Roles and Structural Analysis: dTDP-3-amino-3,6-dideoxy-alpha-D-glucose is an unusual dideoxy sugar found in the O-antigens of various bacteria. It is part of a biosynthetic pathway involving enzymes like QdtC, a CoA-dependent N-acetyltransferase, and QdtB, a PLP-dependent aminotransferase. QdtC catalyzes the acetylation of the sugar amino group, and QdtB plays a role in the production of dTDP-Quip3NAc, as demonstrated through crystallographic studies (Thoden, Cook, Schäffer, Messner, & Holden, 2009); (Thoden, Schäffer, Messner, & Holden, 2009).
Biosynthetic Pathway Elucidation
- Biosynthesis in Bacteria: The biosynthesis of dTDP-alpha-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose) in organisms like Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes. These include transferase, dehydratase, isomerase, transaminase, and transacetylase, with the process revealing parallels to the biosynthesis of dTDP-alpha-D-Fucp3NAc in other bacteria. This pathway is crucial for the production of nucleotide-activated sugars found in bacterial cell surface layers and antibiotics (Pföstl, Zayni, Hofinger, Kosma, Schäffer, & Messner, 2008).
Application in Biochemical Engineering
- Engineering E. coli for Glycoside Synthesis: Escherichia coli has been engineered to produce dTDP-sugars like dTDP-4-amino 4,6-dideoxy-D-galactose and dTDP-3-amino 3,6-dideoxy-D-galactose, which are then used to conjugate with flavonoids. This modification allows the synthesis of novel compounds with potential biological activities, demonstrating the application in the production of unnatural compounds for pharmaceutical uses (Pandey, Parajuli, Chu, Darsandhari, & Sohng, 2015).
Structural Insights and Mechanistic Studies
- Structural and Functional Characterization: Studies have been conducted on enzymes like WlaRD from Campylobacter jejuni and QdtF from Providencia alcalifaciens, which are involved in the biosynthesis of sugars like dTDP-Qui3NFo. These studies provide insights into enzyme mechanisms, substrate specificity, and the roles of various amino acid residues in enzymatic reactions, contributing to our understanding of bacterial virulence and potential targets for antibiotics (Thoden, Goneau, Gilbert, & Holden, 2013); (Woodford, Thoden, & Holden, 2015).
Eigenschaften
Produktname |
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose |
|---|---|
Molekularformel |
C16H27N3O14P2 |
Molekulargewicht |
547.34 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
KVYJLJOGNUNRJK-HALQBZCBSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



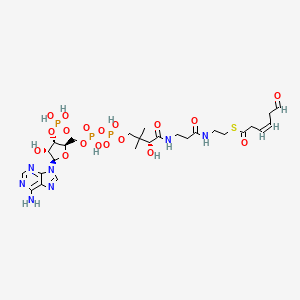

![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
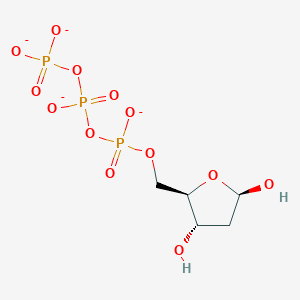


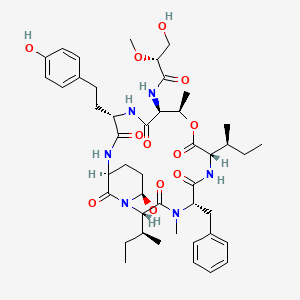
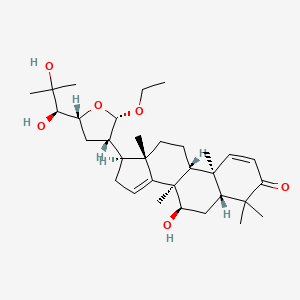

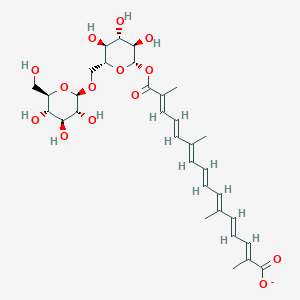

![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)